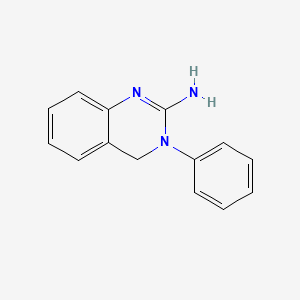![molecular formula C16H27BO2 B13871566 [2-(3-Tert-butylphenyl)-2-methylpropyl]-dimethoxyborane](/img/structure/B13871566.png)
[2-(3-Tert-butylphenyl)-2-methylpropyl]-dimethoxyborane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(3-Tert-butylphenyl)-2-methylpropyl]-dimethoxyborane: is an organoboron compound known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of a boron atom bonded to two methoxy groups and a bulky tert-butylphenyl group, making it a valuable reagent in organic synthesis and catalysis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Tert-butylphenyl)-2-methylpropyl]-dimethoxyborane typically involves the reaction of 2-(3-tert-butylphenyl)-2-methylpropyl lithium with trimethyl borate. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete conversion and to avoid side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions:
Oxidation: [2-(3-Tert-butylphenyl)-2-methylpropyl]-dimethoxyborane can undergo oxidation reactions to form boronic acids or boronates.
Reduction: This compound can be reduced to form borohydrides, which are useful reducing agents in organic synthesis.
Substitution: It can participate in substitution reactions where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under mild conditions.
Major Products:
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Substituted boron compounds with various functional groups.
科学的研究の応用
Chemistry:
Catalysis: [2-(3-Tert-butylphenyl)-2-methylpropyl]-dimethoxyborane is used as a catalyst in various organic reactions, including Suzuki-Miyaura cross-coupling reactions.
Synthesis: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-boron bonds.
Biology:
Drug Development: This compound is explored for its potential in drug development, particularly in the design of boron-containing pharmaceuticals.
Medicine:
Cancer Therapy: Boron-containing compounds are investigated for their use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry:
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of [2-(3-Tert-butylphenyl)-2-methylpropyl]-dimethoxyborane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of carbon-boron bonds. This interaction is crucial in catalysis and organic synthesis, where the compound can activate substrates and promote various chemical transformations.
類似化合物との比較
Trifluorotoluene: An organic compound with similar applications in organic synthesis and as a solvent.
2-(3-tert-Butylphenyl)-2-methylpropan-1-amine hydrochloride: Another compound with a similar structural motif, used in different chemical applications
Uniqueness: What sets [2-(3-Tert-butylphenyl)-2-methylpropyl]-dimethoxyborane apart is its specific combination of a bulky tert-butylphenyl group and the boron atom bonded to methoxy groups. This unique structure imparts distinct reactivity and stability, making it a valuable reagent in various chemical processes.
特性
分子式 |
C16H27BO2 |
|---|---|
分子量 |
262.2 g/mol |
IUPAC名 |
[2-(3-tert-butylphenyl)-2-methylpropyl]-dimethoxyborane |
InChI |
InChI=1S/C16H27BO2/c1-15(2,3)13-9-8-10-14(11-13)16(4,5)12-17(18-6)19-7/h8-11H,12H2,1-7H3 |
InChIキー |
JJWOXQMSZNRZIJ-UHFFFAOYSA-N |
正規SMILES |
B(CC(C)(C)C1=CC=CC(=C1)C(C)(C)C)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]pyrrolidin-3-one](/img/structure/B13871506.png)
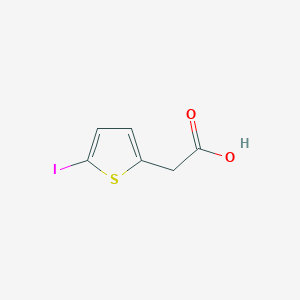
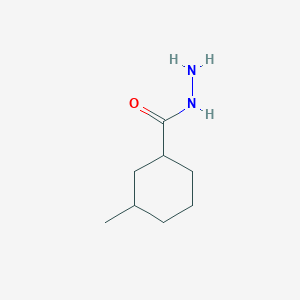




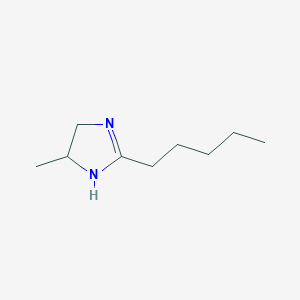
![Phenol, 5-[(cyclopropylmethyl)propylamino]-2-nitro-](/img/structure/B13871539.png)
![[1-(4-Bromophenyl)-2-morpholin-4-ylethyl]methylamine](/img/structure/B13871547.png)
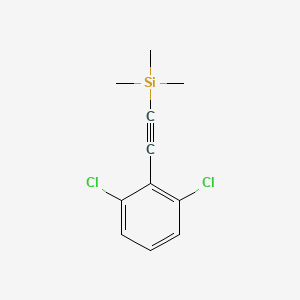
![N-cyclohex-3-en-1-yl-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13871554.png)
